molecular formula C13H11N B14303113 3,4-Dihydrobenzo[g]isoquinoline CAS No. 112576-38-2

3,4-Dihydrobenzo[g]isoquinoline

Cat. No.: B14303113
CAS No.: 112576-38-2
M. Wt: 181.23 g/mol
InChI Key: LUERMNUZEUTPBT-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[g]isoquinoline can be achieved through several methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . Another method includes the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Additionally, the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in concentrated sulfuric acid has been reported to yield this compound derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydrobenzo[g]isoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing cellular processes such as DNA repair and signal transduction . The specific molecular targets and pathways involved depend on the particular derivative and its structural modifications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3,4-Dihydrobenzo[g]isoquinoline include other isoquinoline derivatives such as 3,4-dihydroisoquinoline, tetrahydroisoquinoline, and isoindole . These compounds share structural similarities but differ in their chemical reactivity and biological activities.

Uniqueness: this compound is unique due to the presence of a benzene ring annelated at positions 7 and 8, which influences its chemical reactivity and interactions with biological targets . This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific applications in scientific research and industry.

Properties

CAS No.

112576-38-2

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

3,4-dihydrobenzo[g]isoquinoline

InChI

InChI=1S/C13H11N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-9H,5-6H2

InChI Key

LUERMNUZEUTPBT-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

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